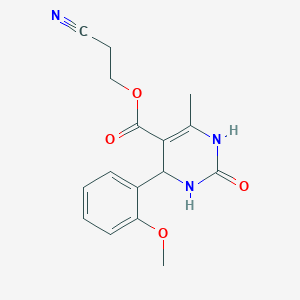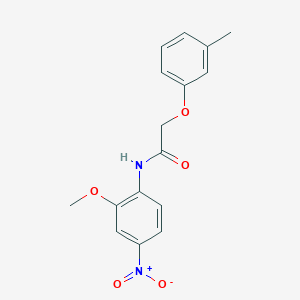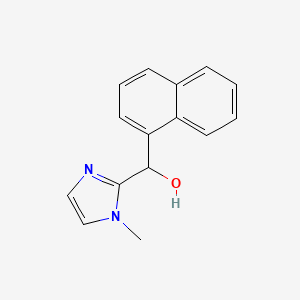
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide
描述
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide, also known as EF-24, is a synthetic compound that has been studied for its potential therapeutic applications. EF-24 belongs to the family of curcumin analogs, which are compounds that are structurally similar to curcumin, a natural compound found in turmeric. The aim of
作用机制
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide exerts its effects through multiple mechanisms of action. One of the main mechanisms of action of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of antioxidant and detoxifying enzymes. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to activate the Nrf2 pathway, leading to the upregulation of these enzymes and the reduction of oxidative stress. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide also inhibits the NF-κB pathway, which is a pro-inflammatory signaling pathway that is involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide induces apoptosis by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide also inhibits the PI3K/Akt/mTOR pathway, which is a signaling pathway that is involved in cell growth and survival. In addition, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to inhibit the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is its broad-spectrum activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy. In addition, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide. One area of research is the development of more potent and selective analogs of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide that can overcome its limitations, such as poor solubility. Another area of research is the investigation of the safety and efficacy of N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide in human clinical trials. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has also been shown to have synergistic effects with other compounds, such as resveratrol and quercetin, and future studies could explore the potential of these combinations for therapeutic applications. Finally, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to have potential as a radiosensitizer, and future studies could investigate its use in combination with radiation therapy for cancer treatment.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide exerts its effects through multiple mechanisms of action, including the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has several advantages, including its broad-spectrum activity and relative stability, but also has limitations, such as poor solubility. Future research directions for N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide include the development of more potent and selective analogs, investigation of its safety and efficacy in human clinical trials, and exploration of its potential synergistic effects with other compounds.
合成方法
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. Briefly, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide is synthesized by first reacting 2-ethoxyphenol with 4-fluorobenzaldehyde to form a Schiff base intermediate. The Schiff base intermediate is then reduced using sodium borohydride to form the final product, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide.
科学研究应用
N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-ethoxyphenyl)-N'-(4-fluorobenzyl)ethanediamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZOLHIJZPPLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367514 | |
| Record name | N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
CAS RN |
6192-99-0 | |
| Record name | N'-(2-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)

![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)





![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5129606.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)